T-2513 was developed as part of research efforts aimed at creating potent topoisomerase inhibitors. The compound is derived from camptothecin analogs, which are known for their anticancer properties. The synthesis and characterization of T-2513 have been documented in various scientific studies, highlighting its efficacy and mechanism of action.
T-2513 falls under the category of topoisomerase I inhibitors. These compounds are primarily utilized in cancer therapy due to their ability to interfere with the DNA replication process in rapidly dividing cells.
The synthesis of T-2513 involves several chemical reactions that culminate in the formation of the active compound. The process typically includes:
The detailed synthetic route for T-2513 has been documented in literature, indicating the use of specific reagents and catalysts that facilitate the formation of the desired product while minimizing side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for monitoring the progress of the reactions and assessing the purity of the final product.
T-2513 possesses a complex molecular structure that can be represented by its chemical formula and structural diagrams. The compound features a core structure typical of camptothecin derivatives, which includes a lactone ring essential for its biological activity.
The molecular weight of T-2513 is approximately 288.25 g/mol. Its structural representation reveals functional groups that are critical for its interaction with topoisomerase I.
T-2513 primarily engages in covalent bonding with the topoisomerase I-DNA complex, which is a key step in its mechanism of action. This reaction can be summarized as follows:
The kinetics of this reaction can be quantified using assays that measure the inhibition of DNA relaxation activity by topoisomerase I in the presence of varying concentrations of T-2513. The inhibitory concentration (IC50) value provides insight into the potency of T-2513 as an inhibitor.
The mechanism by which T-2513 exerts its effects involves several key steps:
Research indicates that T-2513 exhibits significant cytotoxicity against various cancer cell lines, supporting its potential use as an anticancer agent.
T-2513 appears as a crystalline solid at room temperature. Its solubility characteristics may vary based on solvent polarity and pH levels.
Key chemical properties include:
Relevant analytical techniques such as thermogravimetric analysis can provide insights into its thermal stability and decomposition behavior.
T-2513 has significant applications in:
T-2513 (C₂₅H₂₇N₃O₅; molecular weight 449.51 g/mol) is a synthetic camptothecin analogue classified as a selective topoisomerase I (Top1) inhibitor. Its systematic IUPAC name is (S)-9-(3-aminopropoxy)-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione [1] [3]. The compound exhibits a complex pentacyclic structure characteristic of camptothecin derivatives, with elemental composition carbon (66.80%), hydrogen (6.05%), nitrogen (9.35%), and oxygen (17.80%) [1]. The hydrochloride salt form (C₂₅H₂₈ClN₃O₅; MW 485.96 g/mol; CAS 187793-52-8) is commonly used in research for enhanced stability and solubility [3] [4]. Key physicochemical properties include:
Table 1: Physicochemical Profile of T-2513
Property | Value | Source |
---|---|---|
CAS Number (free base) | 288247-87-0 | [1] |
Molecular Formula | C₂₅H₂₇N₃O₅ | [1] [6] |
Exact Mass | 449.2000 g/mol | [1] |
XLogP | 3.4 (estimated) | [1] |
Hydrogen Bond Donors | 3 | [4] |
Hydrogen Bond Acceptors | 7 | [4] |
T-2513 emerged from intensive structure-activity relationship (SAR) studies during the 1990s–2000s aimed at overcoming limitations of natural camptothecin (CPT), particularly its poor water solubility, systemic toxicity, and lactone ring instability [2] [5]. Researchers at Tanabe Seiyaku Co. (Japan) developed T-2513 as a synthetic intermediate for macromolecular prodrug conjugates, most notably T-0128 (later designated MEN4901) – a carboxymethyl dextran conjugate linked via a triglycine spacer [5] [8]. This design leveraged the Enhanced Permeability and Retention (EPR) effect for tumor-targeted delivery, where the macromolecular conjugate accumulates preferentially in tumor tissue due to leaky vasculature and impaired lymphatic drainage [5] [7]. Unlike first-generation CPT analogues (topotecan, irinotecan), T-2513 was engineered specifically for:
T-2513 retains the core pentacyclic scaffold of natural camptothecin but features strategic modifications that define its pharmacological profile:
These modifications position T-2513 as a "third-generation" camptothecin analogue, distinct from:
Table 2: Structural Comparison of Key Camptothecin Derivatives
Compound | C7 Substituent | C10 Substituent | Activation Requirement | Research Use |
---|---|---|---|---|
Camptothecin | H | H | None | Historical reference |
Irinotecan | CH₃CH₂ | -N(CH₂CH₂)₂N | Carboxylesterase | Approved drug |
T-2513 | CH₃CH₂ | -(CH₂)₃NH₂ | Macromolecular cleavage | Prodrug intermediate [5] [8] |
T-2513 exerts its antitumor activity through high-affinity, covalent stabilization of the Top1-DNA cleavage complex – a mechanism shared with classical camptothecins but distinguished by enhanced pharmacokinetic properties:
Table 3: In Vitro Cytotoxicity of T-2513 Across Human Tumor Cell Lines
Cell Line | Tumor Type | GI₅₀ (ng/mL) | Source |
---|---|---|---|
LX-1 | Lung carcinoma | 15.1 | [4] |
MKN-1 | Gastric carcinoma | 15.6 | [4] |
WiDr | Colon adenocarcinoma | 32.1 | [4] |
KB | Epidermoid carcinoma | 34.0 | [4] |
HeLaS3 | Cervical adenocarcinoma | 50.9 | [4] |
SK-BR-3 | Breast adenocarcinoma | 38.6 | [4] |
HT-29 | Colon adenocarcinoma | 97.6 | [4] |
SK-LU-1 | Lung adenocarcinoma | 111.5 | [4] |
The pharmacodynamic superiority of T-2513-based prodrugs (e.g., MEN4901/T-0128) arises from:
Complete List of Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7